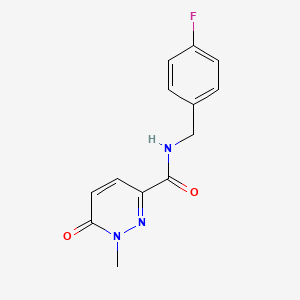

N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

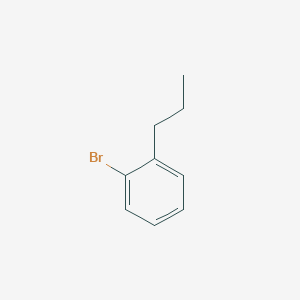

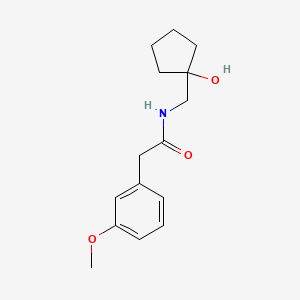

The compound “N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide” is a complex organic molecule. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a carboxamide group, which is a common functional group in biochemistry . The 4-fluorobenzyl part of the molecule suggests the presence of a benzene ring with a fluorine atom at the 4-position .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques such as NMR spectroscopy . Fluorine-19 NMR, in particular, could provide valuable information due to the presence of a fluorine atom in the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyridazine ring, for example, is known to participate in various reactions, including reductions and substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorobenzyl group could affect its polarity and lipophilicity .Applications De Recherche Scientifique

Metabolism and Disposition in Drug Discovery

19F-nuclear magnetic resonance (NMR) spectroscopy has been instrumental in drug discovery, especially in studying the metabolism and disposition of HIV integrase inhibitors. One such compound, closely related to N-(4-fluorobenzyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide, demonstrated significant potential in phase III clinical trials for HIV treatment. This study emphasized the compound's elimination mainly through metabolism, with the major metabolite being the 5-O-glucuronide identified in rat and dog studies (Monteagudo et al., 2007).

Structural Insights and Drug Design

The solid-state structure of a potent HIV integrase inhibitor, analyzed through single-crystal X-ray crystallography, provided valuable insights into its tautomeric and conformational preferences. This structural analysis aided in understanding the electrostatic properties and the molecule's conformation, essential for designing effective HIV treatments (Bacsa et al., 2013).

Antimicrobial Activity

A series of semicarbazone derivatives, including compounds with a fluorine atom in the benzoyl group, exhibited promising antimicrobial activities. This study highlighted the significance of incorporating fluorine and other substituents to enhance antimicrobial efficacy against various bacterial and fungal strains (Ahsan et al., 2016).

Antitumor Activity

The synthesis and antitumor activity evaluation of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide shed light on the compound's potential in inhibiting cancer cell proliferation. This research illustrates the compound's utility in cancer therapy, highlighting the benefits of targeted molecular design (Hao et al., 2017).

Development of Antimicrobial Agents

Research on fluorobenzamides containing thiazole and thiazolidine demonstrated significant antimicrobial properties, emphasizing the role of fluorine in enhancing the activity of these compounds. The presence of a fluorine atom in the benzoyl group was crucial for improving antimicrobial activity, underscoring the strategic incorporation of fluorine in drug development (Desai et al., 2013).

HIV Integrase Inhibition

A study on Raltegravir monohydrate, a compound structurally similar to this compound, underscored its role as the first HIV integrase inhibitor. This research contributes to understanding the molecular interactions and hydrogen bonding crucial for its efficacy, providing a foundation for future inhibitor designs (Yamuna et al., 2013).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]-1-methyl-6-oxopyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O2/c1-17-12(18)7-6-11(16-17)13(19)15-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZUFFRJZBVEYSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C(=O)NCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2752776.png)

![N-(4-chlorophenyl)-4-oxo-3-[3-(trifluoromethyl)phenyl]phthalazine-1-carboxamide](/img/structure/B2752780.png)

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfanylpropanoate](/img/structure/B2752792.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2752798.png)

![1-(3,4-Dimethylphenyl)-3-(octahydrobenzo[b][1,4]dioxin-6-yl)urea](/img/structure/B2752799.png)